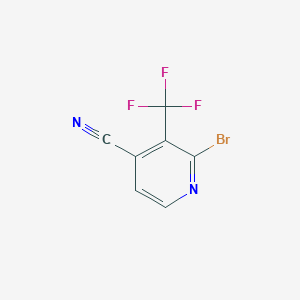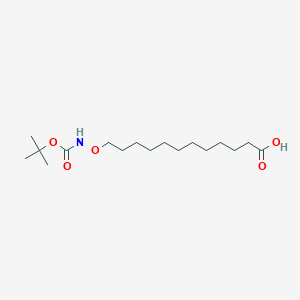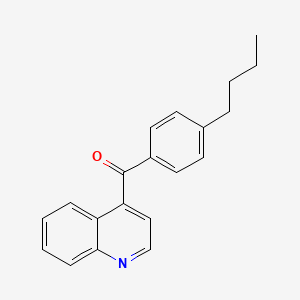
4-(4-Butylbenzoyl)quinoline
Overview
Description
4-(4-Butylbenzoyl)quinoline is a nitrogen-based heterocyclic aromatic compound It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butylbenzoyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions . Another method involves the Pfitzinger reaction, where isatins react with ketones in the presence of a base to form quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method can significantly reduce reaction times and improve yields compared to traditional heating methods . Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Butylbenzoyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Butylbenzoyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Butylbenzoyl)quinoline involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
4-(4-Butylbenzoyl)quinoline can be compared with other quinoline derivatives:
4-Phenylquinoline: Similar to this compound but with a phenyl group instead of a butylbenzoyl group, leading to different chemical properties and applications.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and potential as intermediates in organic synthesis.
Uniqueness: The presence of the butylbenzoyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-butylphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-14-21-19-8-5-4-7-17(18)19/h4-5,7-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFOWSOJRKKUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


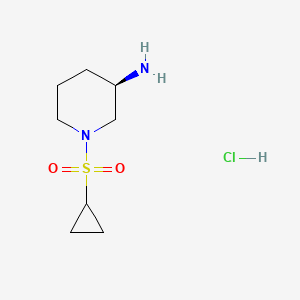
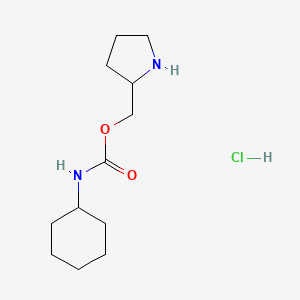
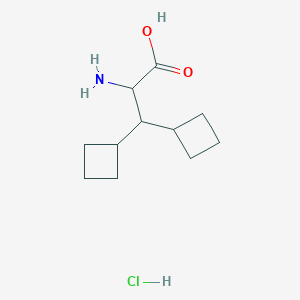
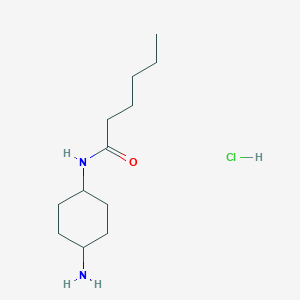


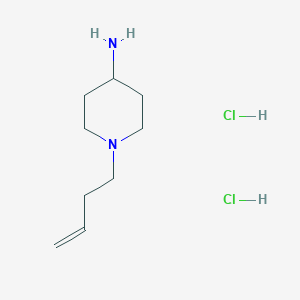
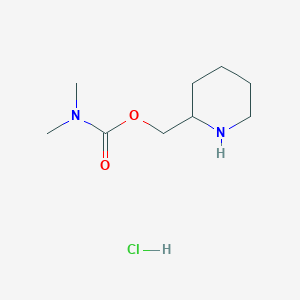
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)


